Dihydro Artemisinin Dimer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

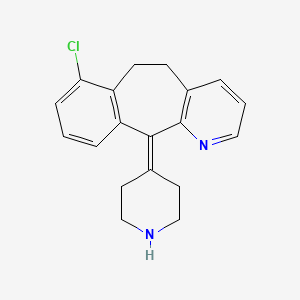

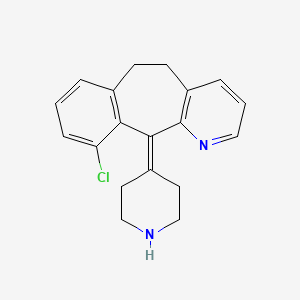

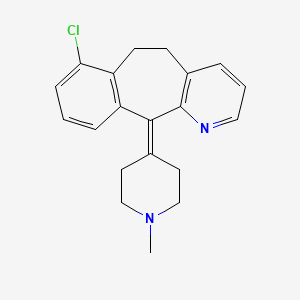

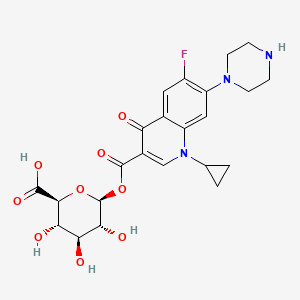

Dihydro Artemisinin Dimer is a derivative of artemisinin, which is a drug used to treat malaria . It is the active metabolite of all artemisinin compounds (artemisinin, artesunate, artemether, etc.) and is also available as a drug in itself . It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs .

Synthesis Analysis

The synthesis of a novel library of artemisinin-based hybrid and dimer derivatives has been reported. These were obtained by chemical coupling of dihydroartemisinin and artesunate with chemopreventive phytochemicals .Molecular Structure Analysis

The structure of Dihydro Artemisinin Dimer belongs to the category of sesquiterpene lactone containing an unusual endoperoxide bridge, which is generally thought to be the key player of biological activity .Chemical Reactions Analysis

The endoperoxide bond in Dihydro Artemisinin Dimer could be activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals, which are highly potent alkylating agents .Physical And Chemical Properties Analysis

Artemisinin has poor solubility in either water or oil, and instead, it is soluble in many aprotic solvents . In contrast to the general concept that molecules containing endoperoxides are susceptible to decomposition, artemisinin is amazingly thermostable .Applications De Recherche Scientifique

Antimalarial and Anticancer Properties

Antimalarial Efficacy

Dihydro Artemisinin Dimers have shown significant potential in the treatment of malaria. Studies have demonstrated that artemisinin-derived dimers, including those synthesized from dihydroartemisinin, exhibit potent antimalarial activity. These compounds have been effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, suggesting their potential as leading compounds for new antimalarial therapies (Lombard et al., 2010).

Anticancer Activities

Dihydro Artemisinin Dimers have also been investigated for their anticancer properties. Research has revealed that these dimers are significantly more effective in inhibiting cancer cell growth compared to their monomeric counterparts. Specifically, they have shown potent activity against rat breast cancer cells in vitro and in vivo (Singh et al., 2011). Additionally, synthesis and in vitro evaluation of artemisinin-based hybrid and dimer derivatives have indicated promising anticancer activity against various cancer cell lines, including metastatic melanoma (Botta et al., 2019).

Mechanisms of Action

Reactive Oxygen Species Generation and ER Stress Induction

The anticancer activity of artemisinin dimers correlates with their ability to catalyze reactive oxygen species (ROS) generation and induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells. This mechanism suggests a significant potential for dihydro artemisinin dimers in cancer therapy, highlighting their role in triggering cell death pathways distinct from those affected by traditional therapies (Stockwin et al., 2009).

Ferroptosis Induction

Furthermore, dihydro artemisinin dimers have been implicated in the induction of ferroptosis, a form of cell death dependent on iron concentration and characterized by the accumulation of intracellular ROS. This novel mechanism of action positions dihydro artemisinin dimers as potential anticancer agents with a unique therapeutic approach, differentiating them from other anticancer drugs (Zhu et al., 2020).

Orientations Futures

Artemisinin and its derivatives have shown potent and broad anticancer properties in cell lines and animal models. The synthesis of artemisinin dimers enhances the stability and efficacy of the parent artemisinin molecules without enhanced toxicity toward non-diseased cells . Other strategies including nanoformulations and immunotherapy are also being reviewed .

Propriétés

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O9/c1-15-7-9-21-17(3)23(32-25-29(21)19(15)11-13-27(5,34-25)36-38-29)31-24-18(4)22-10-8-16(2)20-12-14-28(6)35-26(33-24)30(20,22)39-37-28/h15-26H,7-14H2,1-6H3/t15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPBBOCDGYBNBR-TZOIZJCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O[C@@H]5[C@@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Artemisinin Dimer | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.